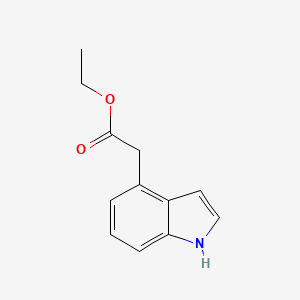

乙酸乙酯 2-(1H-吲哚-4-基)

描述

Ethyl 2-(1H-indol-4-yl)acetate is a chemical compound with the molecular formula C12H13NO2 . It is a derivative of indole, a heterocyclic compound that is aromatic in nature . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .

Synthesis Analysis

The synthesis of ethyl 2-(1H-indol-4-yl)acetate can be initiated by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate . This compound can then be reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide .Molecular Structure Analysis

The molecular structure of ethyl 2-(1H-indol-4-yl)acetate consists of a benzopyrrole nucleus, which contains 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making it aromatic in nature .Chemical Reactions Analysis

The Catellani reaction, a palladium-catalyzed norbornene-mediated cascade reaction, has been modified to achieve the direct functionalization of indoles . This reaction can be used to modify the structure of ethyl 2-(1H-indol-4-yl)acetate .Physical and Chemical Properties Analysis

Ethyl 2-(1H-indol-4-yl)acetate has a molecular weight of 203.24 . It has a melting point of 28-31℃ and a boiling point of 118-120 °C at a pressure of 0.003 Torr . It has a density of 1.187 and should be stored at a temperature between 2-8°C .科学研究应用

抗菌活性

已研究了乙酸乙酯 2-(1H-吲哚-4-基)在抗菌应用中的潜力。该化合物的衍生物的合成和表征在抗菌活性筛选方面显示出有希望的结果 (Prasad, 2017)。

新型化合物的合成

研究人员已探索了使用乙酸乙酯 2-(1H-吲哚-4-基)合成新型化合物。例如,一项研究详细介绍了一系列新型化合物的合成,展示了乙酸乙酯 2-(1H-吲哚-4-基)在创建新化学实体中的多功能性 (Nassiri & Milani, 2020)。

化学表征

该化合物已在各种研究中得到表征,提供了对其结构和化学性质的见解。例如,氮烷基化/分子内迈克尔级联反应用于表征乙酸乙酯 2-(1H-吲哚-4-基) (Choi & Kim, 2017)。

合成方法学进展

乙酸乙酯 2-(1H-吲哚-4-基)已用于开发新的合成方法,例如钯催化的区域选择性级联 C-H 活化反应,突出了其在推进合成方法学中的作用 (Zhang et al., 2013)。

机理研究

该化合物一直是机理研究的主题,以了解化学合成中的反应途径。一项关于涉及乙酸乙酯 2-(1H-吲哚-4-基)的吲哚肟醚环化的研究有助于理解电子要求和反应机理 (Clayton, Black, & Harper, 2008)。

生物学评价

已对乙酸乙酯 2-(1H-吲哚-4-基)衍生物的生物活性进行了评估,特别是在抗菌性能方面。此类评估有助于了解其潜在的治疗应用 (Muralikrishna et al., 2014)。

安全和危害

作用机制

Target of Action

Ethyl 2-(1H-indol-4-yl)acetate is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action of ethyl 2-(1H-indol-4-yl)acetate can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action can be affected by factors such as temperature . .

生化分析

Biochemical Properties

Indole derivatives are known to interact with multiple receptors and play a significant role in various biochemical reactions

Cellular Effects

Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

ethyl 2-(1H-indol-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)8-9-4-3-5-11-10(9)6-7-13-11/h3-7,13H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASDTCPDBXIXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C=CNC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

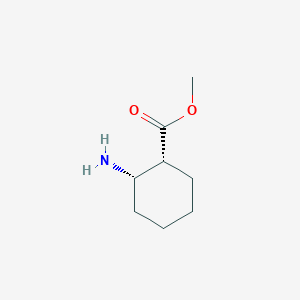

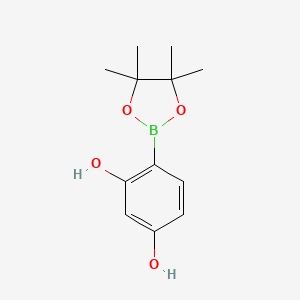

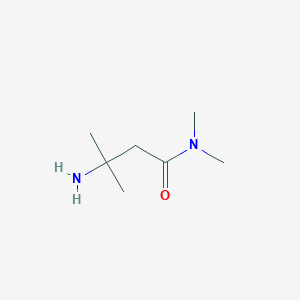

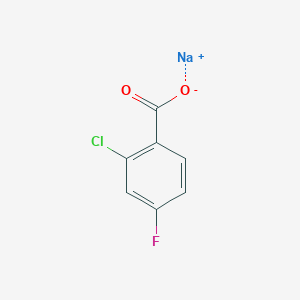

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3181400.png)